7-methyl-1H-indole-5-carbonitrile
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Chemistry Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a multitude of biologically active compounds. nih.govderpharmachemica.com This structural motif is considered a "privileged scaffold" because of its ability to bind to numerous types of receptors with high affinity, making it a frequent component in both natural products and synthetic pharmaceuticals. nih.govmdpi.com
Indole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govopenmedicinalchemistryjournal.com Prominent examples from nature include the essential amino acid tryptophan, the neurotransmitter serotonin, and potent anticancer alkaloids like vincristine (B1662923) and vinblastine. nih.gov The therapeutic potential of indole-containing molecules has driven extensive research in drug discovery, leading to the development of numerous marketed drugs. nih.gov
The chemical reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution at the C-3 position, allows for extensive functionalization. nih.gov This versatility enables chemists to synthesize vast libraries of indole derivatives to explore structure-activity relationships and optimize therapeutic properties. mdpi.com Modern synthetic methods, including various metal-catalyzed cross-coupling reactions, have further expanded the toolbox for creating complex indole-based architectures for applications in medicinal chemistry, agrochemicals, and materials science. derpharmachemica.comorganic-chemistry.org
Overview of Nitrile-Substituted Indoles in Academic and Synthetic Contexts
The nitrile group (–C≡N) is a versatile functional group that, when attached to an indole scaffold, imparts unique electronic properties and offers a gateway to diverse chemical transformations. As an electron-withdrawing group, the nitrile moiety influences the reactivity of the indole ring, particularly in nucleophilic substitution reactions. numberanalytics.com
Nitrile-substituted indoles serve as crucial intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents like Grignard reagents to form ketones. libretexts.orgpressbooks.pub These transformations allow for the conversion of the cyano group into other important functionalities, significantly expanding the synthetic utility of the indole core. For instance, indole-3-carbonitrile can be prepared by the dehydration of indole-3-carboxaldehyde (B46971) oxime. orgsyn.org
Historical Development of Synthetic Approaches to 7-Methylindole (B51510) Derivatives
The synthesis of the indole core has been a central theme in organic chemistry for over a century, with numerous named reactions developed to construct this heterocyclic system. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com This method is robust but can be limited by the availability of substituted phenylhydrazines needed for specific substitution patterns, such as the 7-methyl group. luc.edu
Another classical method is the Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline (B41778). wikipedia.orgresearchgate.net While historically significant, this reaction often requires harsh conditions and can result in low yields. wikipedia.orgchemeurope.com Over the years, modifications have been developed to improve its efficiency, including the use of catalysts like lithium bromide and microwave irradiation. chemeurope.comchem-station.com
The need for milder and more versatile methods led to the development of modern synthetic strategies. The Gassman indole synthesis provides a one-pot route to indoles from anilines. luc.edu More recently, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, have become powerful tools for constructing the indole ring and for its subsequent functionalization. wikipedia.orgmdpi.comyoutube.com These modern techniques offer greater functional group tolerance and regiocontrol, facilitating the synthesis of complex, specifically substituted indoles like 7-methylindole and its derivatives from readily available starting materials. chemicalbook.commedchemexpress.com
Properties
IUPAC Name |
7-methyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZQMOCKZZEQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathway Elucidation for 7 Methyl 1h Indole 5 Carbonitrile Chemistry
Elucidation of Catalytic Reaction Pathways and Intermediates
The functionalization of the indole (B1671886) scaffold is often achieved through catalytic processes that create new carbon-carbon or carbon-heteroatom bonds. These reactions typically proceed through a series of steps involving the formation of key intermediates, the nature of which dictates the outcome of the transformation.
Transition-metal catalysis is a powerful tool for the regioselective functionalization of indoles, including at the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring. rsc.orgresearchgate.net For a molecule like 7-methyl-1H-indole-5-carbonitrile, transition metals can enable modifications that are otherwise challenging to achieve. Catalysts based on palladium, rhodium, copper, gold, and iron are prominent in this field. bohrium.comacs.orgresearchgate.net
The general mechanism for C-H functionalization often involves a directing group (DG) attached to the indole nitrogen or at the C3 position. acs.org This group coordinates to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage via a cyclometalation step. For this compound, a directing group could theoretically guide functionalization to the C4 or C6 positions. For example, a pivaloyl directing group at C3 has been used to direct arylation to the C4 position, while other strategies have enabled C6 functionalization. acs.org
A catalytic cycle for a generic palladium-catalyzed C-H arylation of an indole with an aryl halide (Ar-X) can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
C-H Activation/Concerted Metalation-Deprotonation (CMD): In the presence of a directing group, the indole's C-H bond is cleaved, forming a palladacycle intermediate.
Reductive Elimination: The aryl group and the indole moiety are coupled, forming the C-C bond and regenerating a Pd(II) species.
Base-assisted Regeneration: A base is used to regenerate the active Pd(0) catalyst, completing the cycle.
The table below summarizes various transition metal systems used for the functionalization of the indole core at different positions, which are applicable to the derivatization of this compound.
| Catalyst System | Transformation | Target Position | Key Mechanistic Feature | Reference |
| Pd(OAc)₂ / AgOAc | C-H Arylation | C4 | Directing group-assisted C-H activation | acs.org |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Alkenylation | C4 | C3-aldehyde as directing group | acs.org |
| Cu(OAc)₂ | C-H Arylation | C6 | Remote C-H activation | acs.org |
| Au(I) / Ligand | Hydroamination | - | Pi-activation of alkynes for cyclization | nih.gov |
| Fe(OTf)₃ | Di-alkylation | C3/C5 | Lewis acid catalysis | researchgate.net |
This table presents generalized systems for indole functionalization.
Reactions involving radical intermediates offer alternative pathways for indole functionalization. The indole nucleus can act as a radical scavenger, a property attributed to the electron-rich nature of the heterocyclic ring and the ability of the nitrogen atom to stabilize radical species. researchgate.netnih.gov In the context of synthesis, radical reactions can be initiated by photoredox catalysts or radical initiators.
For instance, the functionalization of indolines (the saturated analog of indoles) can proceed through hydrogen atom abstraction (HAT) to generate a C-centered radical. chemrxiv.org This radical can then react with a catalyst-bound species to form the final product. A proposed pathway for such a transformation involves:
Formation of a reactive catalyst species (e.g., an iron-carbenoid).
Hydrogen Atom Abstraction (HAT) from the indoline (B122111) substrate by the catalyst to form a substrate radical intermediate.
Radical rebound or coupling to form the C-C or C-heteroatom bond. chemrxiv.org
Studies using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene) are often employed to confirm the involvement of radical intermediates. If the addition of a scavenger significantly inhibits or quenches the reaction, it provides strong evidence for a radical-mediated pathway. The antioxidant activity of various indole derivatives, which involves scavenging radicals like the ABTS•+ radical cation, further supports the ability of the indole core to participate in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. researchgate.netnih.gov These mechanisms are fundamental to understanding potential side reactions or alternative functionalization pathways for this compound.
Isotopic Labeling Experiments for Mechanistic Probes in Indole Functionalization
Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms and tracking the fate of atoms throughout a chemical transformation. x-chemrx.comsymeres.com By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can gain insight into bond-breaking and bond-forming steps.
One of the primary applications is the study of the Kinetic Isotope Effect (KIE) . If a C-H bond is cleaved in the rate-determining step of a reaction, replacing the hydrogen with deuterium (B1214612) will slow down the reaction rate (kH/kD > 1). This has been used to probe whether C-H activation is the slowest step in many transition-metal-catalyzed functionalizations of heterocycles. symeres.com For this compound, a competition experiment between the standard isotopologue and a deuterated version (e.g., deuterated at C4) could unequivocally determine if the C4-H bond is broken in the rate-limiting step of a directed functionalization reaction.
Another application is in tracing metabolic or reaction pathways. By using a labeled precursor, the label's position in the final product can be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For example, feeding an organism a ¹³C-labeled precursor and observing the incorporation of ¹³C into indole-containing natural products helps to map biosynthetic pathways. nih.gov In a synthetic context, a reaction could be run with a labeled reagent (e.g., ¹³C-labeled CO₂) to confirm its incorporation into the final product. x-chemrx.com
| Isotopic Label | Technique | Mechanistic Question Answered | Reference |
| Deuterium (²H) | Kinetic Isotope Effect (KIE) | Is a specific C-H bond cleaved in the rate-determining step? | symeres.com |
| Carbon-13 (¹³C) | NMR / Mass Spectrometry | Tracing the carbon backbone; identifying precursor fragments. | x-chemrx.comnih.gov |
| Nitrogen-15 (¹⁵N) | NMR / Mass Spectrometry | Tracing the nitrogen atom from precursors or reagents. | symeres.comnih.gov |
This table outlines the general use of stable isotopes in mechanistic studies applicable to indole chemistry.
Computational Support for Proposed Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and predicting reaction mechanisms. nih.govacs.org DFT calculations can model the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govresearchgate.net
For transition-metal-catalyzed reactions involving indoles, computational studies can:
Validate Proposed Pathways: DFT can be used to calculate the activation energies for different proposed mechanistic steps. The pathway with the lowest energy barrier is typically the most favorable. For example, studies on the copper-catalyzed synthesis of indoles have used DFT to show that a pathway involving deprotonation and subsequent C-C bond formation is more favorable than alternatives like single-electron transfer. nih.govnih.gov
Explain Regioselectivity: In the functionalization of unsymmetrical indoles like this compound, computational models can explain why a reaction occurs at one position over another (e.g., C4 vs. C6). This is often related to the calculated stability of the different possible intermediates or the energy barriers of the transition states leading to them. acs.org
Elucidate the Role of the Catalyst: DFT calculations can reveal how the catalyst interacts with the substrate, for instance, by showing how a ligand environment influences reactivity or how the metal facilitates bond activation. acs.orgacs.org Studies on rhodium-catalyzed C-H insertion in indoles have detailed how the carbene ligand interacts with the indole ring to form either an enol or an oxocarbenium ylide intermediate. acs.orgacs.org
A computational study might compare the energy profile for a proposed Pd-catalyzed C4-arylation of this compound versus a C6-arylation. The results would provide the free energy (ΔG) for each transition state and intermediate, offering theoretical support for the experimentally observed regioselectivity. Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone. niscpr.res.in
Theoretical and Computational Chemistry Studies of 7 Methyl 1h Indole 5 Carbonitrile
Quantum Mechanical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 7-methyl-1H-indole-5-carbonitrile. While specific DFT studies on this exact molecule are not prominent in the literature, we can infer its properties based on studies of parent indoles and substituted analogs.
The electronic properties of the indole (B1671886) ring are significantly influenced by its substituents. The methyl group at the 7-position (-CH₃) is an electron-donating group through hyperconjugation and inductive effects. Conversely, the nitrile group at the 5-position (-CN) is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance.
DFT calculations would typically be employed to determine key electronic descriptors. These include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower HOMO-LUMO gap generally indicates higher reactivity. For this compound, the electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.
Electron Density Distribution: DFT can map the electron density surface, revealing the most electron-rich and electron-poor regions of the molecule. The nitrogen of the indole ring and the aromatic system are typically electron-rich, while the carbon of the nitrile group is electrophilic.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this molecule, the nitrogen of the nitrile group and the indole nitrogen would show negative potential, while the hydrogen on the indole nitrogen and the regions around the nitrile carbon would exhibit positive potential.
In a related compound, 5-cyanoindole, the lowest excited state was determined to be of ¹Lₐ character, a finding that contrasts with many other indole derivatives. researchgate.net This was established through a combination of rotationally resolved spectroscopy and ab initio calculations. researchgate.net Similar DFT studies on this compound would be necessary to determine if the addition of the methyl group alters this electronic behavior.
Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indole Ring
| Substituent | Position | Electronic Effect | Predicted Impact on this compound |
| Methyl (-CH₃) | 7 | Electron-donating | Increases electron density in the benzene (B151609) portion of the indole ring; raises HOMO energy. |
| Nitrile (-CN) | 5 | Electron-withdrawing | Decreases electron density in the benzene portion; lowers LUMO energy; acts as a site for nucleophilic addition. |
Prediction of Reaction Selectivity and Transition States
Computational chemistry is instrumental in predicting the regioselectivity of chemical reactions and in characterizing the transition states of these processes. For this compound, several types of reactions could be computationally modeled.
Electrophilic Aromatic Substitution: The indole nucleus is generally reactive towards electrophiles, with the C3 position being the most common site of attack. However, the substituents on the benzene ring of this compound would modulate this reactivity. DFT calculations can be used to model the transition states for electrophilic attack at various positions (e.g., C2, C3, C4, C6). The activation energies for these transition states would indicate the most likely site of reaction. The electron-donating methyl group at C7 would activate the benzene ring, while the electron-withdrawing nitrile group at C5 would deactivate it. The interplay of these effects would determine the ultimate regioselectivity.
Nucleophilic Reactions: The nitrile group is susceptible to nucleophilic attack. Computational models can predict the feasibility of hydrolysis, reduction, or addition of organometallic reagents to the nitrile. By calculating the reaction energy profiles and transition state structures, the most favorable reaction pathways can be identified.
Machine learning models are also emerging as a powerful tool for predicting reaction selectivity in aromatic C-H functionalization reactions. rsc.orgrsc.org These models can be trained on large datasets of known reactions and can then predict the outcomes for new substrates like this compound with high accuracy. rsc.orgrsc.org Such an approach could quickly identify promising synthetic routes. rsc.orgrsc.org
Analysis of Intermolecular Interactions and Molecular Recognition Processes
The study of intermolecular interactions is critical for understanding how molecules like this compound interact with other molecules, including solvents, receptors, or other monomers. The indole scaffold is a well-known motif in medicinal chemistry and molecular recognition.
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. Computational methods can be used to calculate the geometries and energies of these hydrogen bonds. For instance, in the crystal structure of 7-methyl-1H-indole-2,3-dione, molecules dimerize through pairs of N-H···O hydrogen bonds. researchgate.net A similar dimerization or interaction with protic solvents would be expected for this compound.
π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions are influenced by the substituents. The electron-withdrawing nitrile group would decrease the electron density of the aromatic ring, potentially favoring interactions with electron-rich aromatic partners.
Molecular Docking: If this compound were being investigated as a potential drug candidate, molecular docking simulations would be essential. These simulations predict the preferred binding orientation of the molecule within the active site of a target protein. The interactions identified, such as hydrogen bonds and hydrophobic contacts, can help to explain the molecule's biological activity and guide the design of more potent analogs. Novel 5-nitroindole (B16589) derivatives, for example, have been evaluated as c-Myc G-quadruplex binders. d-nb.info
Application of Molecular Graphics Tools for Conformational Analysis
For this compound, the primary conformational freedom would be the rotation of the methyl group. While this rotation has a low energy barrier, identifying the minimum energy conformation is important for accurate modeling of its properties and interactions.
More complex derivatives of indole, such as those with flexible side chains, would require more extensive conformational searches. bldpharm.com Techniques like molecular dynamics simulations can be used to sample a wide range of conformations and identify the most populated conformational states in different environments. The resulting conformations can then be visualized and analyzed to understand their structural features.
Future Directions and Emerging Research Avenues for 7 Methyl 1h Indole 5 Carbonitrile
Development of Novel and Sustainable Synthetic Routes for Indole (B1671886) Nitriles
The development of environmentally benign and efficient methods for the synthesis of indole nitriles, such as 7-methyl-1H-indole-5-carbonitrile, is a key area of contemporary research. Traditional synthetic routes often suffer from drawbacks like harsh reaction conditions and the use of toxic reagents. openmedicinalchemistryjournal.com Modern approaches are increasingly focused on sustainability, utilizing greener solvents, catalysts, and reaction conditions. openmedicinalchemistryjournal.comtandfonline.com
Recent research has highlighted the use of multicomponent reactions (MCRs) as a sustainable strategy for assembling the indole core. rsc.orgrsc.org For instance, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to produce indole-2-carboxamides from readily available anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides. rsc.orgrsc.org This method is notable for its mild conditions, use of ethanol (B145695) as a solvent, and avoidance of metal catalysts. rsc.orgrsc.org Such strategies could be adapted for the synthesis of a variety of substituted indoles, including those with a nitrile functionality.
Furthermore, catalyst-free and solvent-free conditions are being explored to enhance the green credentials of indole synthesis. openmedicinalchemistryjournal.com For example, the synthesis of 3-substituted indoles has been achieved via a multicomponent reaction using polyethylene (B3416737) glycol 400 as a reaction promoter, eliminating the need for a catalyst. openmedicinalchemistryjournal.com Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields of indole derivatives. openmedicinalchemistryjournal.comtandfonline.com
Table 1: Comparison of Sustainable Synthetic Approaches for Indole Derivatives
| Synthetic Approach | Key Features | Advantages | Potential for this compound Synthesis |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. rsc.orgrsc.org | High atom economy, reduced waste, operational simplicity. rsc.orgrsc.org | Adaptable for creating diverse substitution patterns on the indole ring. |
| Catalyst-Free Conditions | Reactions proceed without the need for a catalyst. openmedicinalchemistryjournal.com | Avoids catalyst toxicity and cost, simplifies purification. openmedicinalchemistryjournal.com | Could be applied to the final cyanation step or the core indole formation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. openmedicinalchemistryjournal.comtandfonline.com | Rapid reaction times, often higher yields, enhanced reaction rates. openmedicinalchemistryjournal.comtandfonline.com | Can potentially improve the efficiency of existing synthetic routes. |
| Green Solvents | Utilization of environmentally benign solvents like water or ethanol. openmedicinalchemistryjournal.com | Reduced environmental impact, lower toxicity. openmedicinalchemistryjournal.com | Applicable to various steps in the synthesis of the target molecule. |
Exploration of Undiscovered Reactivity Patterns and Site Selectivity
The unique arrangement of a methyl group at the 7-position and a nitrile group at the 5-position of the indole ring in this compound suggests a rich and potentially underexplored reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing nitrile group is expected to influence the regioselectivity of various chemical transformations.
For instance, in the context of developing dual RXFP3/4 agonists, it was observed that a 7-methyl substituent on an indole scaffold led to a tenfold increase in potency compared to the unsubstituted analog, suggesting that the C7 position may interact with a hydrophobic binding pocket. nih.gov Furthermore, the introduction of an electron-withdrawing cyano group at the C5-position resulted in a significant increase in potency. nih.gov These findings underscore the importance of the substitution pattern in modulating biological activity and highlight the potential for further derivatization at other positions of the indole ring to fine-tune its properties.
Future research will likely focus on a systematic investigation of the reactivity of this compound towards various electrophiles and nucleophiles. Understanding the directing effects of the existing substituents is crucial for designing synthetic routes to novel derivatives with potentially enhanced biological or material properties.
Advanced Mechanistic Insights via In-Situ Spectroscopy and Real-Time Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and enabling rational reaction design. In-situ spectroscopic techniques are powerful tools for gaining real-time insights into chemical reactions. mt.comspectroscopyonline.com These methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without perturbing the reaction system. rsc.org
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. mt.comspectroscopyonline.comnih.gov For example, in-situ FTIR has been successfully used to monitor electrochemically controlled organic reactions in a recycle reactor, providing kinetic profiles that offer mechanistic insights. rsc.org Similarly, benchtop NMR spectroscopy has been shown to be a suitable tool for studying reaction kinetics and mass transport in heterogeneous catalysis. nih.gov
The application of these in-situ monitoring techniques to the synthesis of this compound could help to identify transient intermediates, elucidate the role of catalysts, and determine the rate-limiting steps of the reaction. This detailed mechanistic understanding would be invaluable for improving reaction efficiency, yield, and selectivity. Moreover, in-situ monitoring is becoming increasingly important in the study of photocatalytic organic synthesis, helping to unravel complex reaction mechanisms. ista.ac.at
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of synthetic routes with flow chemistry and automated systems represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of efficiency, safety, and scalability. nih.govrsc.orgnih.gov Automated, miniaturized synthesis on a nanoscale has been shown to dramatically accelerate the production of diverse libraries of indole derivatives, reducing resource consumption and waste. nih.govrsc.orgnih.govrug.nl
Acoustic droplet ejection (ADE) technology, for example, enables fast, automated, and nanomole-scale organic synthesis, allowing for the rapid screening of reaction conditions and building block compatibility. nih.govrsc.orgnih.gov This approach has been successfully applied to the synthesis of various indole derivatives and has demonstrated scalability from the nanomole to the milligram scale. nih.govrsc.orgnih.gov
The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry and automated platforms. A continuous flow process could enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to improved reproducibility and yield. The ability to rapidly screen a wide range of reaction conditions through automated synthesis would facilitate the optimization of the synthetic route and the exploration of the chemical space around this important indole scaffold. nih.gov
Q & A
What are the primary synthetic routes for 7-methyl-1H-indole-5-carbonitrile, and how do reaction conditions impact yield and purity?
Answer:
The synthesis of this compound can be approached via Fischer indole synthesis , a widely used method for indole derivatives. This involves reacting phenylhydrazine with a ketone or aldehyde under acidic conditions to cyclize into the indole core . For regioselective nitrile introduction at the 5-position, electrophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed cyanation) are employed. Methylation at the 7-position typically requires alkylating agents like methyl iodide under basic conditions (e.g., NaH/DMF) .
Key considerations :
- Temperature control : Elevated temperatures (e.g., 135°C) improve reaction kinetics but may degrade sensitive intermediates .
- Catalyst selection : Palladium or copper catalysts enhance nitrile group incorporation but require inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as impurities (e.g., unreacted starting materials) can skew biological assay results .
What advanced spectroscopic and computational methods are recommended for structural elucidation and conformation analysis?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Confirms nitrile group presence via a sharp absorption band at ~2200 cm⁻¹ .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding), though crystal growth may require slow evaporation in polar solvents .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental spectral data .
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) often arise from:
- Structural variations : Minor substituent changes (e.g., fluoro vs. methyl groups) drastically alter target binding .
- Assay conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges (µM vs. mM) affect activity .
Methodological solutions : - Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .
- Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected receptors (e.g., kinase inhibitors) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) to identify trends .
What strategies optimize regioselectivity in electrophilic substitutions on the indole core?
Answer:
Regioselectivity at the 5-position is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., nitrile) deactivate the indole ring, directing electrophiles to the 5-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nitrile incorporation .
- Catalytic systems : Pd(OAc)₂/Xantphos enhances cross-coupling efficiency for cyanation .
Case study : In this compound synthesis, pre-methylation at the 7-position reduces steric hindrance, favoring 5-cyanation .
How do computational models predict the pharmacokinetic and toxicological profiles of this compound?
Answer:
- ADMET prediction : Tools like SwissADME estimate:
- Toxicity endpoints :
- AMES test predictions : Negative for mutagenicity due to lack of reactive electrophilic moieties .
- hERG inhibition risk : Low (predicted IC₅₀ > 10 µM), reducing cardiac toxicity concerns .
Validation : Compare in silico results with in vitro assays (e.g., microsomal stability tests) to refine models .
What are the challenges in scaling up laboratory synthesis to multi-gram quantities without compromising purity?
Answer:
- Reaction scalability : Batch reactors vs. flow chemistry—flow systems improve heat/mass transfer for exothermic steps (e.g., methylation) .
- Byproduct formation :
- Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, catalyst loading) for robustness .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
